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molecular formula C10H12FNO B1397824 2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine CAS No. 1227176-92-2

2-Fluoro-3-(tetrahydro-2H-pyran-4-yl)pyridine

Cat. No. B1397824
M. Wt: 181.21 g/mol
InChI Key: OYOBOKVHFNIIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952037B2

Procedure details

A mixture of 3-bromo-2-fluoro-pyridine (500 mg, 2.84 mmol), 4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-3,6-dihydro-2H-pyran (656 mg, 3.12 mmol), K3PO4 (1.2 g, 5.68 mmol), and Pd (dppf)Cl2 (208 mg, 0.284 mmol) in 1,4-Dioxane/H2O (5:1) (30 mL) was heated to reflux overnight under N2 atmosphere. The reaction mixture was filtered and the filtrate was concentrated and purification by prep-TLC to give 2-fluoro-3-(tetrahydro-pyran-4-yl)-pyridine (260 mg, 1.45 mmol, 51.2%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-3,6-dihydro-2H-pyran
Quantity
656 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd (dppf)Cl2
Quantity
208 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([F:8])=[N:4][CH:5]=[CH:6][CH:7]=1.CC1(C)C(C)(C)OC([C:17]2[CH2:18][CH2:19][O:20][CH2:21][CH:22]=2)O1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>O1CCOCC1.O>[F:8][C:3]1[C:2]([CH:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)=[CH:7][CH:6]=[CH:5][N:4]=1 |f:2.3.4.5,6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C(=NC=CC1)F
Name
4-(4,4,5,5-Tetramethyl-[1,3]dioxolan-2-yl)-3,6-dihydro-2H-pyran
Quantity
656 mg
Type
reactant
Smiles
CC1(OC(OC1(C)C)C=1CCOCC1)C
Name
K3PO4
Quantity
1.2 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Pd (dppf)Cl2
Quantity
208 mg
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight under N2 atmosphere
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purification by prep-TLC

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC=C1C1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.45 mmol
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 51.2%
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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